

Physicochemical properties of pyridine-3-boronic acids

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Compound of Interest

Compound Name: (5-Acetylpyridin-3-YL)boronic acid

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An In-depth Technical Guide to the Physicochemical Properties of Pyridine-3-Boronic Acid

Introduction

Pyridine-3-boronic acid (P3BA) is a heterocyclic organoboron compound that has emerged as a cornerstone in modern medicinal chemistry and organic synthesis.^{[1][2]} Its unique electronic and structural characteristics, combining the aromatic, electron-withdrawing nature of a pyridine ring with the versatile reactivity of a boronic acid moiety, make it an invaluable building block for drug discovery professionals.^{[2][3]} The compound's primary utility lies in its role as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a Nobel prize-winning methodology for the efficient construction of carbon-carbon bonds.^{[2][4][5]}

Beyond its synthetic utility, the pyridine-3-boronic acid scaffold is of profound interest due to its intrinsic properties. The pyridine nitrogen atom can significantly influence a molecule's aqueous solubility, membrane permeability, and ability to form crucial interactions with biological targets.^{[1][2]} Concurrently, the boronic acid group can act as a bioisostere for carboxylic acids and, critically, form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism exploited in several approved drugs.^{[3][6]}

This guide provides a comprehensive exploration of the core physicochemical properties of pyridine-3-boronic acid. It is designed for researchers, medicinal chemists, and process development scientists, offering not just data, but also the underlying causality behind experimental observations and detailed protocols for its characterization and use.

Core Physicochemical Characteristics

The utility of any chemical building block in drug development is fundamentally governed by its intrinsic physical and chemical properties. These parameters dictate its behavior in both synthetic reactions and biological systems.

Summary of Key Properties

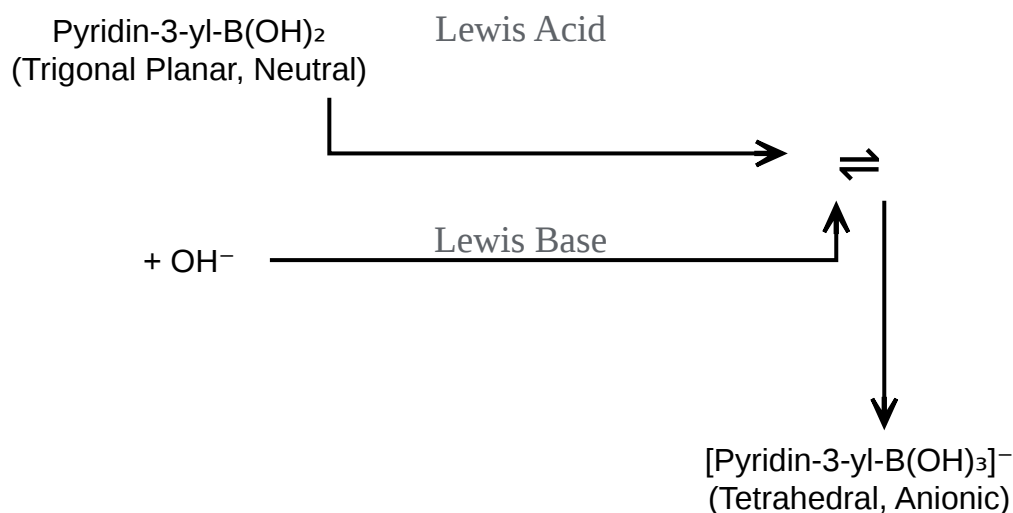
A compilation of the essential physicochemical data for pyridine-3-boronic acid is presented below for quick reference.

Property	Value	Source(s)
CAS Number	1692-25-7	[4] [7] [8]
Molecular Formula	C ₅ H ₆ BNO ₂	[7] [8]
Molecular Weight	122.92 g/mol	[7] [8]
Appearance	White to light yellow powder or crystals	[9] [10]
Melting Point	>300 °C	[4] [7]
Boiling Point	308.8 °C at 760 mmHg	[7]
Acidity (pKa)	~4.00 ± 0.10 (Predicted)	[4]
Lipophilicity (Consensus LogP)	-0.81	[11]
Solubility	Slightly soluble in methanol; Insoluble in water	[4] [10]

Acidity and Aqueous Behavior (pKa)

The acidity of a boronic acid is one of its most critical features. Unlike Brønsted acids that donate a proton, boronic acids primarily function as Lewis acids.[\[3\]](#) The boron atom, with its vacant p-orbital, accepts a lone pair from a Lewis base, typically a hydroxide ion in aqueous media. This converts the boron center from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.[\[3\]](#)

The equilibrium between these two forms is pH-dependent and is quantified by the pKa.[3] For pyridine-3-boronic acid, the predicted pKa is approximately 4.0.[4] This value is significantly lower (more acidic) than that of unsubstituted phenylboronic acid (pKa \approx 8.8) due to the strong electron-withdrawing effect of the pyridine ring, which stabilizes the resulting anionic boronate complex.[3] This equilibrium is fundamental to its biological activity and its use in certain aqueous coupling reactions.



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Caption: Lewis acid equilibrium of Pyridine-3-Boronic Acid in aqueous base.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug candidate's pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME). The consensus LogP value for pyridine-3-boronic acid is -0.81, indicating its hydrophilic nature.[11] This is largely attributable to the polar boronic acid group and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding. This inherent polarity can be advantageous in drug design for improving aqueous solubility.[1] [2]

Solubility

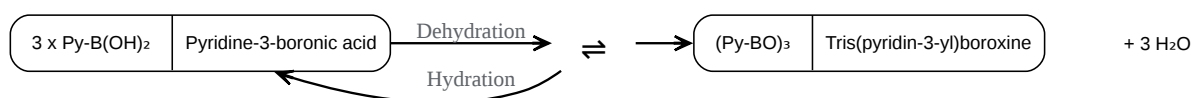
As expected from its LogP value, pyridine-3-boronic acid has limited solubility in nonpolar organic solvents but is slightly soluble in polar organic solvents like methanol.[4] Despite its

hydrophilic character, its solubility in neutral water is low.^[10] Solubility can be significantly increased in aqueous basic solutions due to the formation of the highly polar anionic boronate salt, as described by the pKa equilibrium.

Stability, Storage, and Dehydration

Pyridine-3-boronic acid is a thermally robust compound, as evidenced by its high melting point of over 300 °C.^[7] However, it is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere.^{[2][7][10]}

A characteristic reaction of boronic acids is the propensity to undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.^[12] This equilibrium can complicate characterization and quantification, as commercial samples often contain varying amounts of the corresponding boroxine.^[10] The reaction is reversible, and the monomeric boronic acid can typically be regenerated by treatment with water or other protic solvents.



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Caption: Reversible dehydration of boronic acid to form a boroxine anhydride.

Experimental Methodologies and Protocols

Accurate characterization and reliable synthesis are paramount for the effective use of pyridine-3-boronic acid. This section provides validated, step-by-step protocols for its synthesis, purification, and analysis.

Protocol 1: Synthesis via Lithium-Halogen Exchange

This protocol is adapted from established literature procedures and represents a common and scalable method for preparing pyridine-3-boronic acid from 3-bromopyridine.^{[4][12]} The causality for the specific conditions is rooted in managing the reactivity of the organolithium intermediate.

Expertise & Causality: The reaction is conducted at very low temperatures (-40 to -60 °C) because the 3-lithiopyridine intermediate is highly reactive and unstable at higher temperatures, prone to side reactions. The dropwise addition of n-butyllithium prevents localized heating and uncontrolled reactions. The final acidic workup ensures the hydrolysis of the borate ester intermediate to the desired boronic acid.

Step-by-Step Methodology:

- **Reaction Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
- **Initial Charging:** Charge the flask with anhydrous toluene (approx. 12 mL per 10 mmol of 3-bromopyridine) and triisopropyl borate (1.2 equivalents).
- **Cooling:** Cool the stirred solution to below -50 °C using a dry ice/acetone bath.
- **Pre-complexation:** Slowly add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous toluene (approx. 4 mL per 10 mmol) to the cold borate solution, maintaining the internal temperature below -50 °C.
- **Lithiation:** Add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -40 °C. A precipitate may form.
- **Stirring:** Stir the resulting slurry for an additional 30 minutes at -40 °C after the addition is complete.
- **Quenching:** Remove the cooling bath and allow the mixture to warm to -20 °C. Cautiously quench the reaction by adding 2N aqueous HCl until the pH of the aqueous layer is approximately 1-2.
- **Workup:** Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water.
- **pH Adjustment & Extraction:** Combine the aqueous layers and adjust the pH to 7 using 10N NaOH. Extract the aqueous layer with THF (3x).

- Isolation: Combine the THF extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The product can be purified by recrystallization from a suitable solvent system such as acetonitrile to afford pyridine-3-boronic acid as an off-white solid.[4]

Protocol 2: pKa Determination by Potentiometric Titration

This self-validating protocol provides a reliable method for experimentally determining the pKa value.[13]

Expertise & Causality: Potentiometric titration directly measures the change in pH as a function of added titrant (a strong base). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the neutral boronic acid and the anionic boronate are equal. Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients.

Step-by-Step Methodology:

- **System Setup:** Calibrate a pH meter equipped with a glass electrode using standard pH 4, 7, and 10 buffers.
- **Sample Preparation:** Accurately weigh and dissolve a sample of pyridine-3-boronic acid in deionized water to a known concentration (e.g., 2-5 mM). Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.
- **Titration:** Place the solution in a thermostatted vessel and stir. Titrate the solution with a standardized, carbonate-free solution of NaOH (e.g., 0.1 M) using an automatic titrator or by adding small, precise aliquots.
- **Data Acquisition:** Record the pH value after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative of the titration curve (locating the equivalence point) or by calculating the pH at the half-equivalence point.

Protocol 3: Purity Analysis by UPLC-MS

Analyzing boronic acids by chromatography can be challenging due to their polarity and tendency to dehydrate on-column.^{[14][15]} This protocol uses modern UPLC-MS for rapid and accurate analysis.

Expertise & Causality: Ultra-High Performance Liquid Chromatography (UPLC) provides high resolution and speed, minimizing on-column degradation.^[15] A buffered mobile phase (ammonium acetate) helps maintain a consistent pH to ensure reproducible retention and ionization. Electrospray Ionization Mass Spectrometry (ESI-MS) provides sensitive detection and mass confirmation of the analyte and potential impurities like the boroxine.

Step-by-Step Methodology:

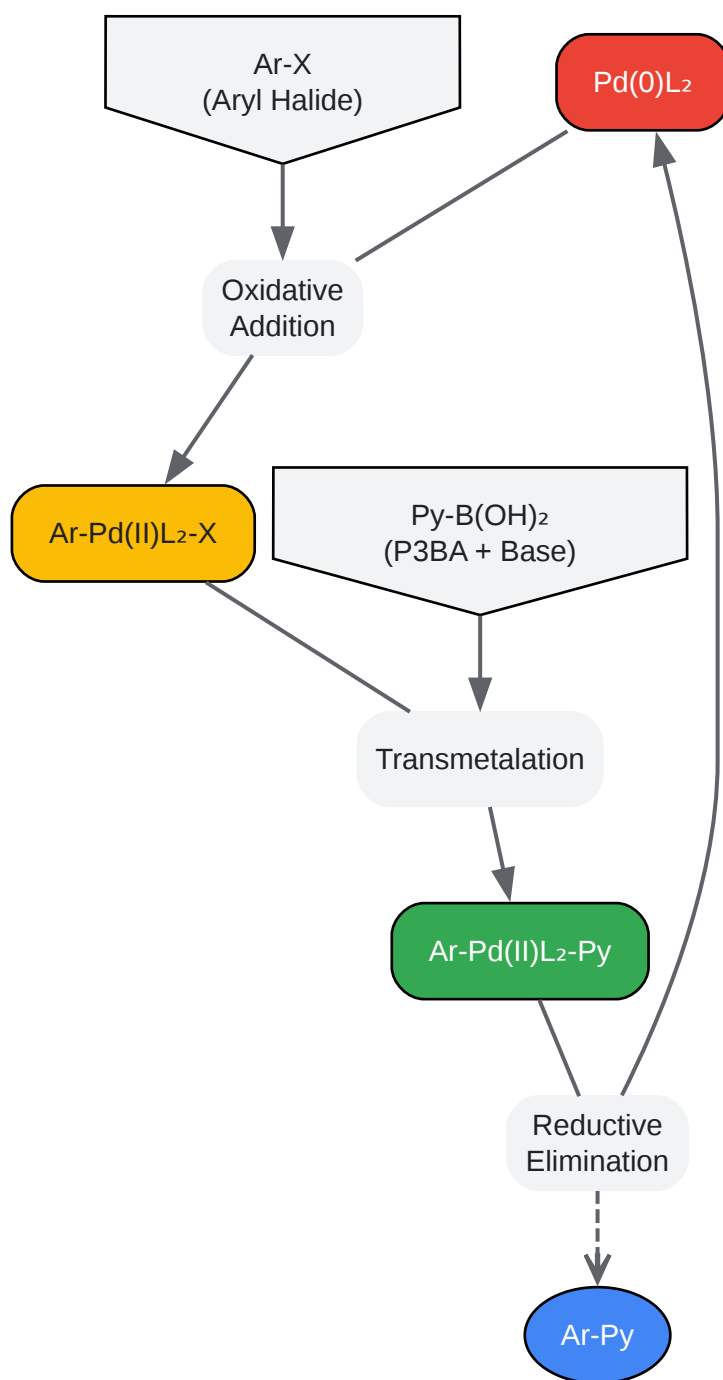
- **Instrumentation:** Use a UPLC system coupled to an ESI-MS detector.
- **Column:** Acquity BEH C18, 1.7 μm , 2.1 x 50 mm (or equivalent).
- **Mobile Phase A:** 10 mM Ammonium Acetate in Water.
- **Mobile Phase B:** Acetonitrile.
- **Gradient:** A typical gradient would be 5-95% B over 1-2 minutes.
- **Flow Rate:** 0.5 mL/min.
- **Injection Volume:** 1 μL .
- **Sample Preparation:** Dissolve the pyridine-3-boronic acid sample in a 1:1 mixture of acetonitrile and water to a concentration of ~ 0.1 mg/mL.
- **MS Detection:** Monitor in both positive and negative ion modes. Key ions to monitor for P3BA (MW=122.9) would include $[\text{M}+\text{H}]^+$ at m/z 124.0 and $[\text{M}-\text{H}]^-$ at m/z 122.0. The boroxine may also be observed.

Application in Drug Discovery and Synthesis

The physicochemical properties of pyridine-3-boronic acid directly translate into its widespread application, particularly in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura Coupling Reaction

This palladium-catalyzed cross-coupling is one of the most powerful and versatile methods for forming C-C bonds.[3][5] Pyridine-3-boronic acid serves as the organoboron nucleophile, which, after activation by a base, transfers its pyridyl group to the palladium center (transmetalation), ultimately coupling with an aryl or vinyl halide/triflate.[3]



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